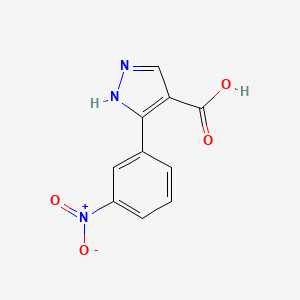

3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final product is obtained after hydrolysis of the ester group to yield the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.

Mécanisme D'action

The mechanism of action of 3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-nitrophenylboronic acid: Similar in structure but contains a boronic acid group instead of a pyrazole ring.

2-(3-nitrophenyl)acetic acid: Contains a nitrophenyl group and a carboxylic acid group but lacks the pyrazole ring.

Indole derivatives: Share a similar heterocyclic structure but with different functional groups and biological activities.

Uniqueness

3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a nitrophenyl group and a pyrazole ring, which confer distinct chemical and biological properties.

Activité Biologique

3-(3-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of a nitrophenyl group attached to a pyrazole ring with a carboxylic acid functional group. This structural configuration contributes to its biological properties.

Synthesis Methods

The compound can be synthesized through various methods, including:

- Condensation Reactions : Combining appropriate hydrazones with nitrated aromatic compounds.

- Cyclization Techniques : Utilizing cyclization of intermediates formed from nitro-substituted phenyl hydrazines.

Biological Activity

The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that compounds with a pyrazole scaffold exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound has shown effectiveness against various cancer cell lines, including breast (MDA-MB-231) and liver cancer (HepG2) cells, demonstrating antiproliferative effects .

- Mechanism of Action : It is believed that the compound interferes with cell cycle regulation and induces apoptosis in cancer cells.

Anti-inflammatory Properties

The compound also exhibits notable anti-inflammatory activity:

- Cytokine Inhibition : Studies have reported that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .

- In vivo Models : Animal studies have shown significant reduction in carrageenan-induced paw edema, indicating its potential as an anti-inflammatory agent.

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, a series of pyrazole derivatives were evaluated for their anticancer properties. The findings indicated that derivatives similar to this compound exhibited potent growth inhibition in multiple cancer cell lines .

Case Study 2: Anti-inflammatory Action

A separate investigation focused on the anti-inflammatory effects of pyrazole derivatives. The study highlighted that compounds with similar functional groups significantly reduced inflammatory markers in animal models, supporting the therapeutic potential of this class of compounds .

Propriétés

IUPAC Name |

5-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)8-5-11-12-9(8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHZVKRTUUSORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333169 | |

| Record name | 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24814521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

448187-56-2 | |

| Record name | 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.